4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Overview
Description
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that features a unique fusion of thieno and thiazepin rings
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors such as the5-HT receptor , Histamine H1 receptor , Dopamine receptor , Muscarinic AChR , and Adrenergic receptor . These receptors play crucial roles in various neurological and physiological processes.
Mode of Action
Based on its structural similarity to other compounds, it may act as anantagonist at its target receptors
Biochemical Pathways
Given its potential targets, it may influence pathways related toneurotransmission , neuronal signaling , and potentially others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves multistep reactions starting from readily available precursors. One common approach involves the cyclization of appropriate thieno and thiazepin intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno or thiazepin rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-thienyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
- 4-(2-furyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Uniqueness
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is unique due to the presence of the propynyl group, which can impart distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the thieno or thiazepin rings .
Properties
IUPAC Name |
4-prop-2-ynyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-2-4-11-5-7-14-10-8(9(11)12)3-6-13-10/h1,3,6H,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWDWVVLWHOOKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCSC2=C(C1=O)C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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